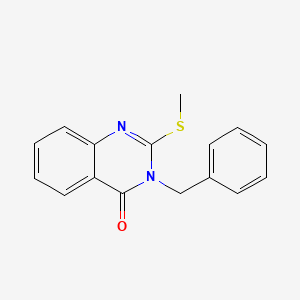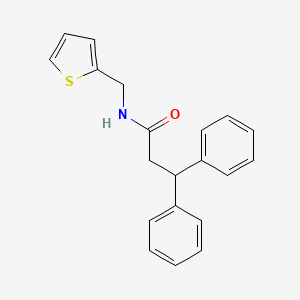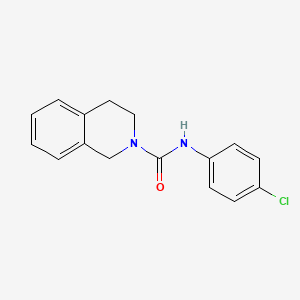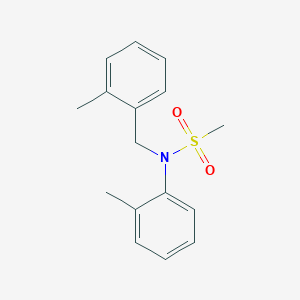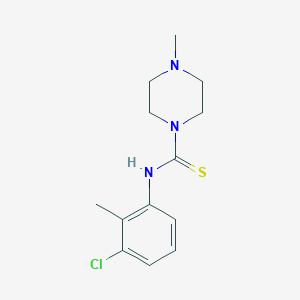
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide, commonly known as CMPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. CMPT belongs to the class of piperazinecarbothioamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of CMPT is not fully understood. However, it has been suggested that CMPT may exert its biological effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
CMPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CMPT has also been found to exhibit antiviral activity by inhibiting viral replication. Additionally, CMPT has been shown to exhibit antifungal activity by inhibiting fungal growth.
実験室実験の利点と制限
One of the main advantages of using CMPT in lab experiments is its wide range of biological activities. CMPT can be used to study various cellular processes and its effects on different types of cells. However, one of the limitations of using CMPT is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CMPT. One potential direction is the development of CMPT derivatives with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of CMPT and its effects on various cellular processes. Additionally, the potential therapeutic applications of CMPT in the treatment of various diseases should be further explored.
合成法
The synthesis of CMPT involves the reaction of 3-chloro-2-methylbenzoyl chloride with piperazine in the presence of sodium bicarbonate. The resulting intermediate is then reacted with thioamide to yield CMPT.
科学的研究の応用
CMPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. CMPT has also been studied for its potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-11(14)4-3-5-12(10)15-13(18)17-8-6-16(2)7-9-17/h3-5H,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWERCBGPQHGRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

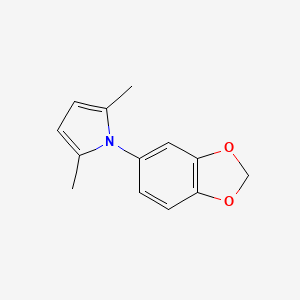
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
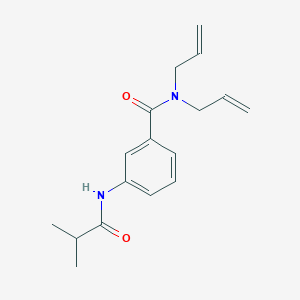
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
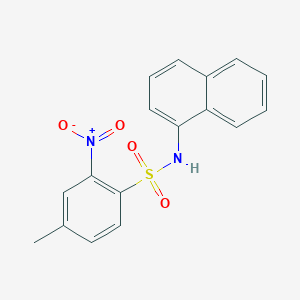
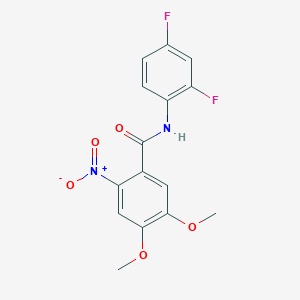
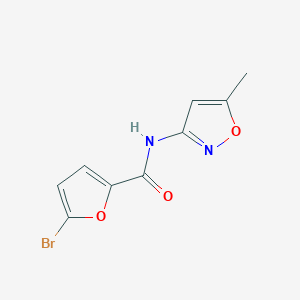
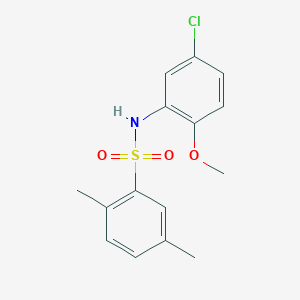
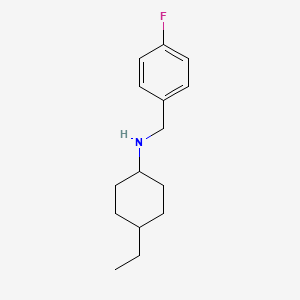
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
